molecular formula C9H18N2O2 B8393386 4-(Aminomethyl)-1-methyl-4-piperidinol acetate

4-(Aminomethyl)-1-methyl-4-piperidinol acetate

Cat. No.: B8393386
M. Wt: 186.25 g/mol
InChI Key: NICYVGXIVLLLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-methyl-4-piperidinol acetate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

[4-(aminomethyl)-1-methylpiperidin-4-yl] acetate

InChI

InChI=1S/C9H18N2O2/c1-8(12)13-9(7-10)3-5-11(2)6-4-9/h3-7,10H2,1-2H3

InChI Key

NICYVGXIVLLLPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCN(CC1)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide prepared by dissolving 23 g (1 mole) of sodium in 1500 ml of ethanol was added dropwise a mixture of 113 g (1 mole) of 1-methyl-4-piperidinone and 75 g (1.3 mole) of nitromethane at a rate so as to maintain a temperature (preheated) of 50° C. The solution was stirred for 4 hr and 150 g of acetic acid was added dropwise. The mixture was filtered and the filtrate was concentrated. The residue was crystallized from ethyl acetate. The resulting solid was dissolved in 1 liter of ethanol and treated with 2 teaspoonsful of Raney nickel catalyst. The mixture was hydrogenated for 3 hr at ambient temperature. The residue was crystallized from acetonitrile. Yield of title compound was 80 g (39%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.